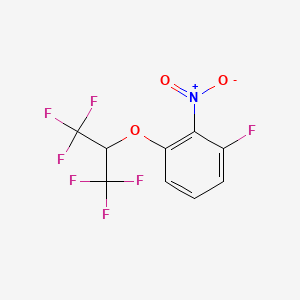![molecular formula C9H10N2O B1473929 4-メトキシ-1-メチル-1H-ピロロ[2,3-b]ピリジン CAS No. 1788041-65-5](/img/structure/B1473929.png)
4-メトキシ-1-メチル-1H-ピロロ[2,3-b]ピリジン
概要
説明
“4-Methoxy-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It’s part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula is C8H8N2O and the molecular weight is 148.16 .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine core with a methoxy group attached .科学的研究の応用
がん研究
4-メトキシ-1-メチル-1H-ピロロ[2,3-b]ピリジン: は、抗がん特性を持つ化合物の合成におけるコア構造として利用されてきました。 研究者は、この化合物の誘導体を線維芽細胞増殖因子受容体4(FGFR4)阻害剤として開発しており、肝臓がん細胞株であるHep3B細胞に対して強力な抗増殖活性を示しています . これらの誘導体は、FGFR4が癌細胞の増殖と生存に重要な役割を果たしているため、癌治療の標的となるため重要です .
抗ウイルス用途
4-メトキシ-1-メチル-1H-ピロロ[2,3-b]ピリジンに存在するピリジン部分は、多くの抗ウイルス薬に共通の特徴です。 ピリジン含有化合物は、ウイルス複製を阻害する可能性が探求されており、新しい抗ウイルス療法の開発のための道を提供しています .
抗菌活性
4-メトキシ-1-メチル-1H-ピロロ[2,3-b]ピリジンを含むピリジン骨格に基づく化合物は、有望な抗菌特性を示しています。 これらの化合物の構造的特徴は、さまざまな微生物病原体を標的にするために最適化することができ、感染症の分野に貢献しています .
抗糖尿病研究
ピリジン環系は、抗糖尿病活性にも関連しています。 4-メトキシ-1-メチル-1H-ピロロ[2,3-b]ピリジンの誘導体は、血糖値を調節する能力について合成およびスクリーニングすることができ、糖尿病治療のための新しい道を提供します .
神経疾患
神経学の分野では、4-メトキシ-1-メチル-1H-ピロロ[2,3-b]ピリジンの改変により、神経疾患の新しい治療法の開発につながる可能性があります。 その誘導体は、さまざまな神経伝達物質系と相互作用し、アルツハイマー病やパーキンソン病などの状態に潜在的な利点を提供する可能性があります .
酵素阻害
4-メトキシ-1-メチル-1H-ピロロ[2,3-b]ピリジン: は、さまざまな炎症性疾患に関連する酵素であるヒト好中球エラスターゼ(HNE)の阻害剤を作成するための足場として使用されてきました。 この化合物に基づく阻害剤は、慢性閉塞性肺疾患(COPD)や嚢胞性線維症などの状態の管理に役立ちます .
作用機序
Target of Action
The primary target of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The affected pathway is the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with its target results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a molecular weight of 14816 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The molecular and cellular effects of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . It has been shown to have remarkable antiproliferative activities against certain cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound binds to the ATP-binding site of FGFRs, preventing their autophosphorylation and subsequent activation of signaling cascades such as RAS-MEK-ERK and PI3K-Akt pathways . These interactions highlight its potential as a therapeutic agent in cancer treatment.
Cellular Effects
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine has been shown to influence various cellular processes. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of cancer cells, suggesting its potential in preventing metastasis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by targeting FGFRs and disrupting their normal function.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, which is essential for the activation of downstream signaling pathways . By blocking these pathways, the compound can induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and migration . The degradation and potential long-term effects in vivo are still under study.
Dosage Effects in Animal Models
The effects of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high FGFR expression, such as tumors, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is primarily in the cytoplasm, where it interacts with FGFRs . The compound may also localize to specific compartments or organelles, depending on its post-translational modifications and targeting signals . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit FGFR signaling pathways.
特性
IUPAC Name |
4-methoxy-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-4-7-8(12-2)3-5-10-9(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXUVMAMKPMLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


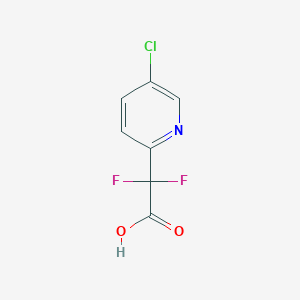
![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)

![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)


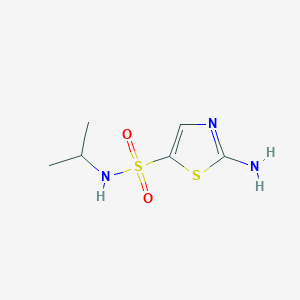

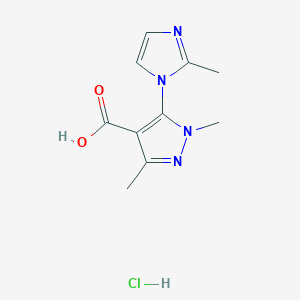
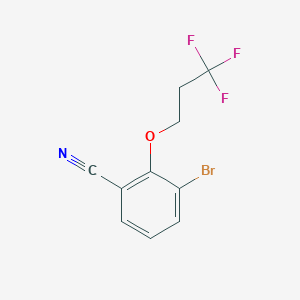

![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)
![[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1473864.png)
